Product packaging for C12H24O4Si(Cat. No.:CAS No. 204909-70-6)

C12H24O4Si

Cat. No.: B3114804
CAS No.: 204909-70-6
M. Wt: 260.4 g/mol
InChI Key: AKDSNJPFRALERM-LMLFDSFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C12H24O4Si is an organosilane coupling agent, a critical chemical designed to form durable bonds at the interface of organic and inorganic materials. Its molecular structure features hydrolyzable groups (such as alkoxy groups) that enable covalent bonding with mineral surfaces like glass, silica, and metals, and a stable organic functional group (R) that allows for compatibility or co-reaction with polymers. This dual functionality makes it invaluable in materials science for improving the performance of composite materials. The primary research value of this silane coupling agent lies in its ability to enhance the mechanical properties of composites, increase adhesion between dissimilar materials, improve the dispersion of fillers in a polymer matrix, and provide a platform for the immobilization of catalysts or biomolecules. The mechanism of action typically involves a four-step process: hydrolysis of the labile groups to form silanols, condensation into oligomers, hydrogen bonding of these oligomers with the substrate's hydroxyl groups, and finally, the formation of a covalent linkage during drying or curing. This process creates a stable, organically modified interphase, crucial for developing advanced materials with tailored properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O4Si B3114804 C12H24O4Si CAS No. 204909-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,3aR,6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-9-7-15-10-8(13)6-14-11(9)10/h8-11,13H,6-7H2,1-5H3/t8-,9+,10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDSNJPFRALERM-LMLFDSFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1COC2C1OCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204909-70-6
Record name D-Glucitol,1,4:3,6-dianhydro-2-O-[(1,1-dimethylethyl)dimethylsilyl]-
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Synthetic Methodologies for C12h24o4si Derivatives

Strategies for Carbon-Silicon Bond Formation

The creation of carbon-silicon (C-Si) bonds is a cornerstone of organosilicon chemistry. For molecules with the formula C12H24O4Si, several modern synthetic strategies are employed to forge this key linkage, enabling the construction of diverse and complex molecular architectures. These methods, including Michael additions, palladium-catalyzed cross-couplings, and various silylation reactions, provide chemists with powerful tools to access these valuable compounds.

Michael Addition Approaches to this compound Structures

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound derivatives, silyl-based nucleophiles can be added to suitable Michael acceptors. rsc.orgrsc.org

One common approach involves the use of silyl (B83357) enol ethers as nucleophiles. rsc.orgwikipedia.org These compounds, which can be prepared from enolizable carbonyl compounds, react with α,β-unsaturated ketones or esters in the presence of a Lewis acid catalyst. wikipedia.orgwikipedia.org This reaction, often referred to as the Mukaiyama-Michael addition, results in the formation of a new C-C bond and a silylated product. wikipedia.org The choice of the silyl group is crucial; for instance, a tert-butyldimethylsilyl (TBS) group can be more stable under reaction conditions compared to a trimethylsilyl (B98337) (TMS) group, preventing unwanted decomposition. nih.gov

Alternatively, organosilyl reagents, such as silyl-lithium compounds mixed with copper(I) salts, can add to enones to yield β-silyl carbonyl compounds. rsc.org Copper-catalyzed conjugate silyl additions have emerged as a powerful method. nih.govorganic-chemistry.org For example, using a copper(II) catalyst and an amine base in water allows for the efficient installation of a dimethylphenylsilyl group onto electron-deficient olefins. organic-chemistry.org Heterogeneous catalysts, such as chitosan-supported copper, have also been developed for the silyl conjugate addition to α,β-unsaturated acceptors in water, offering advantages in terms of catalyst recyclability. mdpi.com

The resulting β-silyl carbonyl compounds are versatile intermediates. The silyl group can act as a masked hydroxyl group, stable to a variety of reaction conditions, and can be subsequently removed to restore the enone functionality if needed. rsc.orgnih.gov

Catalyst Systems for Michael Addition in this compound Synthesis
Catalyst SystemSilyl SourceMichael AcceptorKey Features
Lewis Acids (e.g., TiCl4, Trityl salts)Silyl enol ethersα,β-unsaturated ketones/estersPromotes reaction and silyl group transfer. rsc.org
Copper(I) ChlorideKetene silyl acetals, silyl enol ethersCyclic and acyclic enonesMild, readily available catalyst. rsc.org
Copper(II) salts with amine base(Dimethylphenylsilyl)pinacolatoboronElectron-deficient olefinsProceeds efficiently in water. organic-chemistry.org
Chitosan-supported CopperPhMe2SiB(pin)α,β-unsaturated ketones/estersRecyclable heterogeneous catalyst. mdpi.com

Palladium-Catalyzed Cross-Coupling in this compound Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.comrsc.org In the synthesis of this compound derivatives, these reactions, particularly the Hiyama coupling, are of significant interest due to the low toxicity and stability of the organosilane coupling partners. organic-chemistry.orgwikipedia.orgthieme-connect.com

The Hiyama coupling involves the reaction of an organosilane with an organic halide or pseudohalide in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgwikipedia.org The activator is crucial for forming a pentavalent silicon species, which is sufficiently labile to undergo transmetalation with the palladium center. wikipedia.org The scope of the Hiyama coupling is broad, allowing for the coupling of aryl, vinyl, and alkyl groups. numberanalytics.com

Recent advancements have focused on developing more practical and environmentally friendly protocols. For instance, the use of palladium on carbon (Pd/C) as a heterogeneous catalyst has been explored, allowing for easier catalyst recovery. thieme-connect.com Additionally, fluoride-free activation methods are being developed to avoid the cleavage of sensitive silyl protecting groups that might be present in the molecule. rsc.org The choice of ligands for the palladium catalyst is also critical for the success of the reaction, with various phosphine (B1218219) ligands being employed to optimize reactivity and selectivity. mdpi.com

While the Stille coupling, which utilizes organotin reagents, is another well-known cross-coupling reaction, the Hiyama coupling offers the advantage of using less toxic organosilanes. rsc.orgacs.org However, the commercial availability of boronic acids often makes the Suzuki coupling a more convenient choice in some cases. organic-chemistry.org

Palladium Catalysts and Conditions for Hiyama Coupling
Palladium SourceLigandActivatorSolventKey Features
Pd(OAc)2DABCOTBAF-Effective for aryl bromides and iodides. mdpi.com
PdCl2-TBAFTHFMild conditions for coupling with arenesulfinates. mdpi.com
Pd/CTris(4-fluorophenyl)phosphineTBAFTolueneHeterogeneous catalyst, good for biaryl synthesis. thieme-connect.com
[Pd(PPh3)4]-[Ph2PO2][NBu4]-Fluoride-free protocol, preserves silyl groups. rsc.org

Silylation Reactions for this compound Precursors

Silylation, the introduction of a silyl group into a molecule, is a fundamental and widely used technique in organic synthesis. taylorandfrancis.com For the preparation of this compound precursors, silylation is primarily employed to protect reactive functional groups, such as alcohols and carboxylic acids, or to activate a molecule for subsequent reactions. taylorandfrancis.comresearchgate.net

The most common method for silylation involves the reaction of a compound containing an active hydrogen, such as an alcohol or carboxylic acid, with a silyl halide, typically a chlorosilane like tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base. researchgate.net Imidazole is a preferred base when using TBDMSCl. researchgate.net The resulting silyl ethers or silyl esters are generally stable to a wide range of reaction conditions but can be selectively cleaved when needed.

For dicarboxylic acids, such as glutaric acid, both carboxyl groups can be silylated to form the corresponding bis(silyl ester). nih.gov This protection strategy is often used in multi-step syntheses to prevent the acidic protons of the carboxylic acids from interfering with subsequent chemical transformations. The choice of silylating agent and reaction conditions can influence the efficiency of the reaction. For instance, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a powerful reagent for the tert-butyldimethylsilylation of hydroxyl, carboxyl, thiol, and amino groups. tcichemicals.com

The stability of the resulting silyl group is an important consideration. tert-Butyldimethylsilyl (TBDMS) ethers are significantly more stable to hydrolysis than the corresponding trimethylsilyl (TMS) ethers, making them more suitable for applications requiring robust protecting groups. nih.gov

Common Silylating Agents and Their Applications
Silylating AgentAbbreviationFunctional Group SilylatedKey Features
tert-Butyldimethylsilyl chlorideTBDMSClAlcohols, Carboxylic acidsForms robust TBDMS ethers and esters. researchgate.net
N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAAlcohols, Carboxylic acids, Thiols, AminesHighly reactive silylating agent. tcichemicals.com
HexamethyldisilazaneHMDSAlcohols, Phenols, Amines, Carboxylic acidsCan be used neat or with a solvent. researchgate.net
Trimethylsilyl chlorideTMSClAlcohols, Carboxylic acidsForms TMS ethers and esters, less stable than TBDMS. wikipedia.org

Synthesis of Specific this compound Structural Isomers

The general synthetic strategies discussed above can be applied to the preparation of specific structural isomers of this compound. The following sections detail the synthesis of two such classes of isomers: glutaric acid, tert-butyldimethylsilyl ester and derivatives of dihydrofuranone and hexonolactone.

Preparation of Glutaric Acid, tert-Butyldimethylsilyl Ester

One specific isomer of this compound is the mono-tert-butyldimethylsilyl ester of glutaric acid, also known as (3R)-3-(tert-butyldimethylsilyl)oxypentanedioate-1-methyl monoester. chembk.com This compound and its derivatives are valuable intermediates in organic synthesis. chembk.com

A common route to such compounds involves the selective silylation of a precursor molecule. For example, 3-hydroxyglutaric acid or its corresponding anhydride (B1165640) can be used as a starting material. The hydroxyl group can be protected with a tert-butyldimethylsilyl group, followed by esterification of one of the carboxylic acid functionalities. A synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride has been developed from citric acid, a readily available bio-based chemical. asianpubs.orgasianpubs.org

Alternatively, enzymatic methods can be employed for the synthesis of chiral glutaric acid monoesters. molaid.com Molecular docking can aid in selecting the appropriate enzyme for the desired transformation. The reaction conditions for these enzymatic processes are typically mild. molaid.com

The preparation of a related compound, (R)-tert-butyl dimethyl siloxy-glutaric acid monoester, can be achieved by reacting the corresponding diacid with tert-butyldimethylsilyl chloride in a suitable solvent in the presence of an acid catalyst. google.com

Pathways to Dihydrofuranone and Hexonolactone this compound Derivatives

Dihydrofuranone and hexonolactone moieties are common structural motifs in natural products and other biologically active molecules. The introduction of a silyl group into these structures can provide valuable synthetic handles for further elaboration.

One approach to silylated lactones involves the conjugate addition of a silyl nucleophile to an unsaturated lactone. nih.gov For example, a copper-catalyzed enantioselective conjugate silyl addition to an unsaturated lactone can be achieved, although the enantioselectivity may be lower compared to the corresponding ketone. nih.gov

Another strategy involves the palladium-catalyzed allylic silylation of allylic alcohols using disilanes as the silicon source. nih.gov This method proceeds under mild and neutral conditions and is suitable for the synthesis of regio- and stereodefined allylsilanes, which can then be further manipulated to form lactone structures. nih.gov

The synthesis of silylated lactones can also be approached through the functionalization of pre-existing lactone skeletons. For instance, the α-carbon of a ketone can be functionalized via the allylic substitution of a silyl enol ether. nih.gov This methodology can be extended to lactone systems to introduce a silyl-containing substituent.

Synthesis of Pyran-diol this compound Scaffolds

The synthesis of complex scaffolds such as pyran-diols containing a silyl group, corresponding to the formula this compound, involves sophisticated stereoselective methods. These methods are crucial for constructing the tetrahydropyran (B127337) ring with precise control over the orientation of substituents. One powerful strategy is the tandem Michael addition followed by an intramolecular cyclization, which can generate highly functionalized heterocyclic systems.

For instance, the synthesis of pyran scaffolds can be achieved through a one-pot, three-component reaction. harvard.edusvc.org Such reactions often involve an aldehyde, a 1,3-dicarbonyl compound, and malononitrile, catalyzed by a base or an organocatalyst. svc.org To incorporate a silicon moiety and achieve the specific this compound formula, a silyl-containing building block would be required. A plausible approach involves the reaction of a silylated aldehyde or a silylated active methylene (B1212753) compound.

Another advanced method for constructing substituted tetrahydropyrans is the Evans Aldol-Prins cyclization. This protocol can generate multiple stereocenters in a single one-pot process with excellent stereoselectivity. While not explicitly documented for a this compound target, the methodology is adaptable. It would involve the reaction of a chiral silyl-containing aldehyde with a homoallylic alcohol, proceeding through an aldol (B89426) addition followed by a Prins-type cyclization to form the pyran ring. The silyl group, such as a bulky trialkylsilyl ether, would serve as a protecting group for a diol functionality and could direct the stereochemical outcome of the cyclization. The choice of silyl protecting group is critical for achieving high selectivity and ensuring stability during the reaction sequence. researchgate.net

Formation of Polymeric this compound Structures

The formation of polymeric structures from this compound monomers is a key application in materials science, leveraging the unique properties imparted by the silicon atom. Organosilicon compounds are widely used as precursors for creating polymer-like films through plasma-enhanced chemical vapor deposition (PECVD). wikipedia.org This method can be used to deposit thin films with tailored properties, such as hardness, hydrophobicity, and corrosion resistance. wikipedia.orgnih.gov

The polymerization process involves reacting monomer molecules to form long polymer chains or three-dimensional networks. mdpi.com For organosilicon monomers, this can be achieved through various mechanisms, including radical polymerization of vinyl-containing silanes or ring-opening polymerization of cyclic siloxanes. organic-chemistry.org In the context of this compound, a suitable monomer would possess a polymerizable functional group, such as an acrylate (B77674) or vinyl group, attached to the silicon-containing core.

For example, a monomer like 3-(methacryloyloxy)propyltrimethoxysilane (MPS), while not matching the target formula exactly, illustrates the principle of how silicon-containing monomers are used to create hybrid polymers. beilstein-journals.org In such a process, the organosilicon monomer can be copolymerized with other monomers, like acrylates, to form a hybrid latex. beilstein-journals.org The silyl group, often a trialkoxysilane, can undergo hydrolysis and condensation during film formation, leading to a cross-linked and highly stable network. This process allows for the creation of materials that combine the flexibility of polyacrylates with the durability and weather resistance of silicones. beilstein-journals.org

The table below outlines common polymerization techniques applicable to organosilicon monomers.

Polymerization TechniqueDescriptionInitiator/CatalystResulting Structure
Plasma Polymerization Monomer vapor is activated in a plasma environment, leading to deposition of a thin polymer film on a substrate. wikipedia.orgPlasma (RF, microwave)Cross-linked, insoluble film
Radical Polymerization Initiated by free radicals, typically targeting vinyl or acrylate groups on the monomer.Thermal or photo-initiatorsLinear or branched polymer chains
Phase Inversion Emulsion Polymerization Used to create stable aqueous dispersions (latexes) of hybrid polymers. beilstein-journals.orgThermal initiators (e.g., AIBN)Core-shell or interpenetrating network particles
Condensation Polymerization Involves the reaction of functional groups (e.g., hydrolysis of alkoxysilanes) to form siloxane (Si-O-Si) bonds.Acid or base catalystsCross-linked siloxane network

Stereoselective and Asymmetric Synthesis of this compound Compounds

The synthesis of specific stereoisomers of this compound requires precise control over the formation of new chiral centers. Stereoselective and asymmetric methods are employed to achieve high diastereomeric and enantiomeric purity, which is essential for applications in fields like medicinal chemistry and materials science.

Diastereoselective Control in Michael Additions Towards this compound

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that can be rendered diastereoselective. mdpi.comnih.gov This control is typically achieved by using a chiral substrate, a chiral auxiliary, or a chiral catalyst. rsc.org In the synthesis of this compound derivatives, a Michael addition could involve the addition of a nucleophile to an α,β-unsaturated system containing a silyl group.

Diastereoselectivity can be induced by an existing stereocenter in either the Michael donor or the acceptor. rsc.org For example, the addition of a stabilized carbanion to a chiral α,β-unsaturated ester bearing a silyl ether at a stereogenic center would proceed with facial selectivity, governed by the steric hindrance of the directing group. Alternatively, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to the substrate to block one face of the molecule from the incoming nucleophile, leading to the preferential formation of one diastereomer. oup.com After the reaction, the auxiliary can be removed, yielding the desired stereochemically-defined product.

The table below summarizes strategies for achieving diastereoselectivity in Michael additions relevant to this compound synthesis.

Control StrategyMechanismKey Features
Substrate Control An existing chiral center in the reactant directs the approach of the nucleophile.Relies on the inherent stereochemistry of the starting material.
Auxiliary Control A recoverable chiral group is temporarily attached to the substrate to direct the reaction. rsc.orgoup.comHigh diastereoselectivity is often achievable; requires additional steps for attachment and removal.
Catalyst Control A chiral Lewis acid or organocatalyst coordinates to the substrate, creating a chiral environment. nih.govAtom-economical; a small amount of catalyst can generate large quantities of the desired product.

Enantio- and Diastereospecific Cyclizations for this compound Analogues

Stereospecific cyclization reactions are powerful tools for constructing cyclic this compound analogues with defined stereochemistry. In these reactions, the stereochemistry of the starting material directly determines the stereochemistry of the product.

One relevant example is the tandem Michael addition/intramolecular cycloaddition. This process can be designed to proceed in a highly diastereoselective manner. For instance, the reaction of an isocyanoacetate with a Michael acceptor that has a tethered carbonyl group can lead to fused heterocyclic structures in one pot. By using a silicon-containing substrate, this methodology could be adapted to create complex this compound analogues.

Another powerful method is the Nazarov cyclization, a 4π-electrocyclization of divinyl ketones that can form five-membered rings with excellent diastereocontrol. While this reaction typically forms carbocycles, its principles can be applied to the synthesis of heterocyclic analogues. The stereochemical outcome is controlled by the conrotatory cyclization of the pentadienyl cation intermediate, which is dictated by the geometry of the double bonds in the starting material.

Stereoselective Oxylactonization in this compound Derivative Preparation

Stereoselective oxylactonization is a valuable method for preparing polyoxygenated lactone derivatives from acyclic precursors. This one-pot process involves the conversion of an alkenoic acid derivative into a hydroxy lactone, often proceeding through an epoxide intermediate. The stereoselectivity of the reaction is crucial for producing a single stereoisomer of the final product.

A key study demonstrated that the oxylactonization of 3-silyloxy-4-alkenamides using an oxidant like m-chloroperbenzoic acid (MCPBA) proceeds with high stereoselectivity. The presence of a bulky silyl protecting group, such as a t-butyldimethylsilyl (TBS) group, on the hydroxyl function at C-3 is critical for directing the stereochemistry. The reaction is believed to proceed via epoxidation of the double bond, followed by an intramolecular cyclization where the amide oxygen attacks the epoxide. The bulky silyl group directs the MCPBA to attack from the less hindered face of the alkene, leading to the preferential formation of the threo-epoxide, which then cyclizes to the trans-substituted lactone.

The stereochemical outcome is highly dependent on the geometry of the alkene in the starting material. The (E)-isomer of the alkenamide typically provides much higher diastereoselectivity for the trans-lactone compared to the (Z)-isomer. This method provides a reliable route to 3,4-trans-substituted butyrolactones, which are valuable building blocks in organic synthesis.

The table below presents findings on the oxylactonization of a silyloxy alkenamide.

Substrate (Isomer)OxidantSolventProduct Ratio (trans:cis)Yield
(E)-3-(TBS-oxy)-N,N-dimethyl-4-hexenamideMCPBABenzene3.9 : 1Good
(Z)-3-(TBS-oxy)-N,N-dimethyl-4-hexenamideMCPBABenzene~1 : 1Good

Advanced Spectroscopic Characterization of C12h24o4si Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful technique that provides detailed information about the local environment of atoms within a molecule, allowing for the determination of molecular connectivity and relative stereochemistry stanford.eduweebly.commestrelab.com. Both proton (¹H) NMR and Carbon-13 (¹³C) NMR are crucial for the structural analysis of C12H24O4Si isomers uni.luepo.orgamazonaws.comamazonaws.com.

Proton NMR Applications for this compound

¹H NMR spectroscopy is highly sensitive and provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling wisc.edu. The chemical shifts (δ values) of protons in this compound compounds are influenced by nearby electronegative atoms (like oxygen and silicon) and functional groups chemistrysteps.compdx.edu. For instance, protons on carbons adjacent to oxygen or silicon atoms are typically shifted downfield compared to those in simple alkanes chemistrysteps.com. The multiplicity of signals (singlet, doublet, triplet, multiplet, etc.) arises from the coupling of spins with neighboring protons, providing crucial information about the number of protons on adjacent carbon atoms wisc.edu. Integration of the peak areas in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to each signal, allowing for the determination of the relative number of each type of proton in the molecule wisc.edu. Although specific ¹H NMR data for all this compound isomers are not universally available in the search results, general principles of ¹H NMR apply to their characterization umich.educas.cz. Some examples from the search results show ¹H NMR data for related silicon-containing compounds, illustrating the typical chemical shift ranges and splitting patterns observed epo.orgrsc.org. For example, a study mentions ¹H NMR data in CDCl3 with shifts observed in the range of 1.20-1.58 ppm, 2.08 ppm, and others at higher ppm values, indicative of various proton environments epo.org.

Carbon-13 NMR in Skeletal Assignment of this compound Isomers

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule hmdb.ca. Each chemically distinct carbon atom in the this compound structure gives rise to a signal in the ¹³C NMR spectrum wisc.edu. The chemical shift of a carbon atom is influenced by the hybridization state of the carbon, the presence of electronegative atoms, and neighboring functional groups wisc.edu. ¹³C NMR is particularly useful for distinguishing between structural isomers of this compound, as each isomer will have a unique set of chemically distinct carbon environments uni.lu. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in identifying the type of carbon atom (methyl, methylene (B1212753), methine, or quaternary) weebly.comchemistrysteps.com. While detailed ¹³C NMR data for specific this compound isomers were not extensively provided in the search results, a general reference indicates ¹³C NMR data in CDCl3 with shifts at -4.60, 18.15, 21.38, and 25.90 ppm, suggesting the presence of different types of carbon atoms, including potentially carbons directly bonded to silicon (which often appear at negative or low ppm values) and various aliphatic carbons epo.orgamazonaws.com. Another source mentions ¹³C NMR spectra recorded at different frequencies (76 MHz, 101 MHz, or 126 MHz) for a compound with the formula this compound, with shifts at 147.0 and 142.5 ppm, indicative of sp² hybridized carbons, possibly in a vinyl or acrylate (B77674) group amazonaws.comamazonaws.com.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of this compound Species

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing accurate molecular weight information and insights into the fragmentation pathways of a molecule slideshare.net. For this compound, the molecular ion peak would be expected at m/z 260.144 Da (monoisotopic mass) or approximately 260.40 g/mol (molecular weight) nih.govuni.lunist.gov. Electron Ionization (EI) MS is a common technique that typically results in fragmentation of the molecule slideshare.netlibretexts.org. The fragmentation pattern, a plot of relative abundance versus m/z, is unique for each compound and can be used as a fingerprint for identification or to deduce structural features slideshare.netreddit.com. Analysis of the fragment ions can provide information about the substructures present in the molecule slideshare.netlibretexts.org. For instance, the loss of specific functional groups or alkyl chains can be identified by the mass difference between the molecular ion and fragment ions libretexts.org. Predicted collision cross-section (CCS) values for different adducts of this compound isomers can also be calculated and used in conjunction with ion mobility-mass spectrometry for isomer differentiation uni.luuni.lud-nb.info. While detailed fragmentation patterns for all this compound isomers were not found, general principles of MS fragmentation apply libretexts.orgresearchgate.netmiamioh.edu. For example, cleavage adjacent to heteroatoms (like oxygen or silicon) and rearrangements are common fragmentation pathways in organic and organosilicon compounds slideshare.netlibretexts.org.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound Derivatives

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the vibrations of atoms and bonds dumdummotijheelcollege.ac.inmicrobenotes.comvscht.cz. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in distinctive bands in the IR spectrum dumdummotijheelcollege.ac.invscht.czwfu.edu. For this compound compounds, IR spectroscopy can provide evidence for the presence of various functional groups such as C-H (alkane, alkene), C=C (if present), C-O, Si-C, Si-O, and potentially carbonyl (C=O) or hydroxyl (O-H) groups depending on the specific isomer nih.govuni.luamazonaws.comrsc.orgwfu.eduorgchemboulder.com. The mid-infrared region (4000-400 cm⁻¹) is particularly useful for identifying functional groups dumdummotijheelcollege.ac.in. For example, C-H stretching vibrations typically appear in the region above 2800 cm⁻¹, with variations depending on the hybridization of the carbon atom vscht.czwfu.edu. C=O stretching vibrations, if a carbonyl group is present (as in acrylate or ester derivatives), are expected in the range of 1760-1690 cm⁻¹ wfu.eduorgchemboulder.com. C-O stretching vibrations in ethers or esters typically appear in the range of 1000-1300 cm⁻¹ wfu.eduorgchemboulder.com. Si-C and Si-O stretching vibrations are also expected to give rise to characteristic bands, usually in the fingerprint region (below 1300 cm⁻¹) uni.ludumdummotijheelcollege.ac.in. IR spectroscopy can also be used to differentiate between certain isomers, especially those with different functional group arrangements hpst.cz.

Reactivity and Reaction Mechanisms of C12h24o4si Compounds

Cyclization Reactions Involving C12H24O4Si Precursors

This compound compounds can serve as precursors in various cyclization reactions, which are fundamental processes for constructing cyclic molecules. These reactions are often initiated by generating a reactive intermediate from the organosilane, which then undergoes an intramolecular reaction to form a ring. The specific type of cyclization and the resulting product are highly dependent on the structure of the this compound precursor and the reaction conditions.

One notable example is the Bergman cyclization, which involves the thermal or photochemical cycloaromatization of enediynes to produce substituted arenes. organic-chemistry.org While direct examples involving this compound are not prevalent in the provided search results, the principles of using organometallic reagents to generate precursors for such cyclizations at lower temperatures are established. organic-chemistry.org

Investigation of Nazarov Cyclization Pathways for this compound Analogues

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones, typically promoted by a Lewis acid or protic acid. wikipedia.org The key step is a 4π-conrotatory electrocyclic ring closure of a pentadienyl cation. organic-chemistry.orgnih.gov The reaction provides access to a structural motif found in numerous natural products. wikipedia.orgrsc.org

A significant advancement in Nazarov cyclization methodology involves the use of silicon-directing groups. wikipedia.org In these "silicon-directed" Nazarov cyclizations, the silicon substituent, often a trimethylsilyl (B98337) (TMS) group, stabilizes the developing positive charge in the transition state (the β-silicon effect) and controls the regioselectivity of the subsequent elimination step. organic-chemistry.org This approach offers a solution to the often-low regioselectivity observed in classical Nazarov cyclizations. organic-chemistry.org The silicon group acts as a traceless directing group, being removed after the cyclization. organic-chemistry.org The silicon-directed Nazarov cyclization has been successfully applied in the total synthesis of natural products like silphinene. wikipedia.org

The development of catalytic and asymmetric versions of the Nazarov cyclization is an active area of research. nih.govnih.gov While stoichiometric amounts of Lewis acids are often required in classical versions, catalytic methods offer milder reaction conditions and improved efficiency. organic-chemistry.orgnih.gov

Cross-Coupling Reactivity of this compound Organosilanes

Organosilanes, including those with the formula this compound, have emerged as valuable partners in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. nih.govsigmaaldrich.com These reactions provide a less toxic and more stable alternative to traditional organometallic reagents like those based on tin, boron, and zinc. nih.govsigmaaldrich.com A key challenge in silicon-based cross-coupling has been the relatively low reactivity of organosilanes, which often necessitated the use of a fluoride (B91410) source to activate the silicon-carbon bond for transmetalation. nih.govwikipedia.org

A significant breakthrough was the development of fluoride-free activation methods using organosilanols. nih.gov These compounds can be activated by Brønsted bases or used as their corresponding silanolate salts. nih.gov This approach avoids the "fluoride problem," making the reaction compatible with substrates containing fluoride-sensitive protecting groups, such as silyl (B83357) ethers. nih.govsigmaaldrich.com The byproducts of these reactions are polysiloxanes, which are generally easy to remove. sigmaaldrich.com

Table 2: Comparison of Cross-Coupling Reagents

Organometallic Reagent Metal Advantages Disadvantages
Organostannanes (Stille) Tin Versatile Toxic byproducts
Organoboranes (Suzuki) Boron Low toxicity, stable Requires base
Organozincs (Negishi) Zinc High reactivity Moisture sensitive

Michael Addition Chemistry with this compound-containing Reagents

The Michael addition is a conjugate addition reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. chemistrysteps.comlibretexts.org The nucleophiles in Michael reactions, known as Michael donors, are typically resonance-stabilized carbanions, such as enolates derived from β-dicarbonyl compounds. organic-chemistry.org The electrophiles, or Michael acceptors, are activated alkenes. organic-chemistry.org

This compound-containing reagents can participate in Michael additions in several ways. For instance, an enolate containing a this compound moiety could act as the Michael donor. More commonly, organosilicon reagents can be used to generate the nucleophile or to modify the acceptor. The reaction is thermodynamically controlled and is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org The mechanism involves the formation of an enolate, conjugate addition to the α,β-unsaturated system, and subsequent protonation. masterorganicchemistry.com

A variety of nucleophiles can participate in conjugate additions, including enolates, amines, thiols, and organocuprates. masterorganicchemistry.com The choice of nucleophile is important, as stronger bases tend to favor 1,2-addition to the carbonyl group, while weaker, softer nucleophiles favor the 1,4-conjugate addition characteristic of the Michael reaction. chemistrysteps.com

Hydrolysis and Condensation Reactions of this compound Species

Hydrolysis and condensation are fundamental reactions for organosilanes, particularly alkoxysilanes. unavarra.esucsb.edu These processes are central to the sol-gel process for producing silica-based materials. Hydrolysis involves the cleavage of an alkoxy group by water to form a silanol (B1196071) (Si-OH) and an alcohol. unavarra.es This reaction can be catalyzed by either acid or base. unavarra.esresearchgate.net

Under acidic conditions, the hydrolysis is typically initiated by the protonation of an alkoxy group, followed by nucleophilic attack by water. unavarra.es Condensation is the subsequent reaction where two silanols react to form a siloxane bond (Si-O-Si) and a molecule of water, or a silanol reacts with an alkoxysilane to form a siloxane bond and an alcohol. unizin.org

The rates of hydrolysis and condensation are influenced by factors such as pH, water concentration, and the steric and electronic effects of the organic substituents on the silicon atom. ucsb.edu For example, alkoxysilanes with Si-H bonds have been observed to react much faster than those without, an effect attributed to steric factors facilitating the nucleophilic attack of water at the silicon center. ucsb.edu The study of the kinetics of these reactions, often using techniques like 29Si NMR, is crucial for controlling the structure and properties of the resulting materials. unavarra.es

Table 3: Compound Names Mentioned

Compound Name
Trimethylsilyl
Triethylsilyl
tert-Butyldimethylsilyl
Triisopropylsilyl
tert-Butyldiphenylsilyl
Silphinene
Methanol
Oxone
Polysiloxanes
Silanol

Computational and Theoretical Studies on C12h24o4si Systems

Molecular Modeling of C12H24O4Si Structures and Reactivity

Molecular modeling of this compound isomers allows for the exploration of their three-dimensional structures and the prediction of their chemical reactivity. Given the molecular formula, several structural isomers can be envisioned, including but not limited to:

Cyclic Siloxanes: For example, a cyclotetrasiloxane ring with ethyl and acetate (B1210297) substituents.

Silyl (B83357) Esters: A central silicon atom bonded to four carboxylate groups, such as silicon tetrapropionate.

Silatrane Derivatives: A cage-like structure with a transannular dative bond between nitrogen and silicon.

Computational methods, such as molecular mechanics and density functional theory (DFT), are employed to determine the most stable conformations of these isomers. The reactivity of these structures is also a key area of investigation. For instance, silyl esters are known to be reactive intermediates in organic synthesis. researchgate.networktribe.com Nucleophilic attack can occur at either the carbonyl carbon or the silicon atom, and the preferred pathway is influenced by the steric and electronic properties of the substituents on the silicon atom. core.ac.uk

Computational studies on related organosilicon compounds have shown that the reactivity of the silicon-carbon bond can be significantly enhanced by increasing the coordination number of the silicon atom, moving from tetracoordinate to penta- or hexa-coordinate species. nih.gov This principle is crucial for understanding the reactivity of potential this compound isomers, especially those that can form hypervalent intermediates.

Table 1: Representative Bond Lengths in Organosilicon Compounds from Computational Modeling

Bond Type Typical Bond Length (Å)
Si-O 1.63 - 1.67
Si-C 1.86 - 1.90
C=O 1.20 - 1.23
C-O 1.33 - 1.36

This table presents typical bond lengths for functional groups expected in this compound isomers, derived from computational studies on analogous organosilicon compounds.

Quantum Chemical Calculations for this compound Electronic Structure and Energetics

Quantum chemical calculations are essential for a deep understanding of the electronic structure and energetic properties of this compound isomers. Methods like DFT and ab initio calculations are used to compute various electronic properties, including molecular orbital energies, charge distributions, and dipole moments. These calculations provide insights into the nature of bonding, particularly the Si-O bond, which has a partial double bond character due to pπ-dπ interactions. nih.gov

The relative stability of different this compound isomers can be determined by calculating their total electronic energies. For instance, a theoretical study on Si/C equally mixed dodecahedrane (B1217162) analogues found that the relative stability of isomers is highly correlated with their strain energy. mdpi.com Similar principles would apply to the isomers of this compound, where cyclic structures may have significant ring strain affecting their stability.

The electronic properties of organosilicate materials have been investigated using quantum chemical calculations, providing information on their polarizability and dielectric constants. harvard.edu Such data for this compound would be valuable for predicting its behavior in electronic applications.

Table 2: Calculated Energetic Properties of Model Organosilicon Isomers

Isomer Type Relative Energy (kcal/mol) Dipole Moment (Debye) HOMO-LUMO Gap (eV)
Linear Siloxane 0.0 1.5 7.8
Cyclic Siloxane +5.2 0.8 8.1

This table provides hypothetical, yet representative, calculated energetic and electronic properties for different classes of this compound isomers based on general trends observed in computational studies of organosilicon compounds.

Investigation of Reaction Mechanisms via Computational Approaches for this compound Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving organosilicon compounds. mdpi.com For this compound systems, this can include hydrolysis, condensation, and thermal decomposition reactions. By mapping the potential energy surface, key features such as transition states and intermediates can be identified, and activation energies can be calculated.

A theoretical study on the acid-catalyzed cleavage of the Si-O bond in siloxanes revealed that the reaction barrier is significantly lowered by the protonation of the siloxane oxygen and by the assistance of a basic molecule that facilitates proton transfer. acs.org This is highly relevant for understanding the stability and degradation of siloxane-based this compound isomers in acidic environments. Similarly, the hydrolysis of trialkoxysilanes has been studied computationally, showing a multi-step process with distinct kinetics for each hydrolysis step. researchgate.net

For silyl ester isomers of this compound, computational studies have helped to rationalize their role in facilitating reactions such as asymmetric aldol (B89426) reactions, where the silyl ester activates the carboxylic acid and influences the stereoselectivity of the product. chemrxiv.org The mechanism of amidation using silyl esters has also been investigated, providing a detailed picture of the reaction pathway. researchgate.net

Table 3: Calculated Activation Energies for Key Reactions in Organosilicon Chemistry

Reaction Type Model System Computational Method Activation Energy (kcal/mol)
Siloxane Hydrolysis (Acid-Catalyzed) H3SiOSiH3 + H3O+ Ab initio ~15-20
Silyl Ester Amidation RCOOSiR'3 + R''NH2 DFT ~10-15

This table presents representative activation energies for fundamental reaction types relevant to this compound chemistry, as determined by computational studies on analogous systems.

Prediction of Spectroscopic Signatures for this compound Isomers

Computational methods are widely used to predict the spectroscopic properties of molecules, which is invaluable for the identification and characterization of new compounds. For the various isomers of this compound, theoretical calculations can provide predicted infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The prediction of IR spectra involves calculating the vibrational frequencies of the molecule. These calculated frequencies can be correlated with experimental spectra to identify characteristic functional groups. For organosilicon compounds, key vibrational modes include the Si-O-Si stretching in siloxanes and the C=O stretching in silyl esters. researchgate.netgelest.com

NMR chemical shifts, particularly for 29Si, are another important spectroscopic handle for organosilicon compounds. Computational methods have been developed to accurately predict 29Si NMR chemical shifts. researchgate.net These predictions are sensitive to the coordination number of the silicon atom and the nature of its substituents, making them a powerful tool for distinguishing between different isomers of this compound. researchgate.net Machine learning approaches are also emerging as a powerful tool for the accurate prediction of 1H NMR chemical shifts in various solvents. nih.gov

Table 4: Predicted Key Spectroscopic Signatures for this compound Isomer Classes

Isomer Class Predicted 29Si NMR Shift (ppm, relative to TMS) Predicted IR Stretching Frequencies (cm-1)
Cyclic Siloxane -10 to -30 Si-O-Si: ~1000-1100
Silyl Ester +5 to -15 C=O: ~1700-1750; Si-O-C: ~1050-1150

This table provides representative predicted spectroscopic data for different classes of this compound isomers based on established correlations and computational studies of similar organosilicon compounds.

Applications of C12h24o4si Derivatives in Advanced Materials and Chemical Synthesis

Role of C12H24O4Si Compounds as Coupling Agents in Composites

Silane (B1218182) coupling agents are essential for improving the interfacial adhesion between inorganic fillers (like silica (B1680970) or glass fibers) and organic polymer matrices in composite materials. shinetsusilicone-global.comresearchgate.net Compounds with the this compound formula, such as diacetoxydi-tert-butylsilane, can function as effective coupling agents. google.com The mechanism involves the hydrolysis of the acetoxy groups to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable covalent Si-O-substrate bonds. researchgate.net

The organic part of the molecule, the di-tert-butylsilyl group, and any other organic functionalities can then interact with the polymer matrix, either through physical entanglement or by co-polymerizing with the resin if reactive organic groups are present. shinetsusilicone-global.comdakenchem.com This dual reactivity creates a molecular bridge at the interface, enhancing the stress transfer from the polymer matrix to the reinforcing filler. nih.gov The result is a composite material with significantly improved mechanical properties, including strength, durability, and resistance to moisture. shinetsusilicone-global.comnih.gov The use of such coupling agents is critical in fields ranging from dentistry, for bonding composite resins to ceramic restorations, to the manufacturing of high-performance plastics. researchgate.netdakenchem.commdpi.com

Table 1: Impact of Silane Coupling Agents on Composite Properties

PropertyWithout Coupling AgentWith Silane Coupling Agent (e.g., this compound derivative)
Interfacial Adhesion Poor, relies on weak van der Waals forces.Strong, covalent bonding at the interface. researchgate.net
Mechanical Strength Lower tensile and flexural strength.Significantly improved strength and modulus. shinetsusilicone-global.com
Moisture Resistance Susceptible to degradation at the interface.Enhanced durability in humid environments. shinetsusilicone-global.com
Filler Dispersion Prone to agglomeration of filler particles.Improved dispersion of inorganic fillers. researchgate.net

This compound-based Monomers for Hybrid Inorganic-Organic Materials

Hybrid inorganic-organic materials are composites at the molecular level, offering a combination of properties from both components, such as the mechanical and thermal stability of an inorganic network and the flexibility of organic polymers. scielo.brresearchgate.net this compound compounds like diacetoxydi-tert-butylsilane can serve as key monomers in the synthesis of these materials, particularly through sol-gel processes. google.comnumberanalytics.com

In a typical sol-gel process, the acetoxysilane monomer undergoes hydrolysis and polycondensation reactions. google.com The hydrolysis of the acetoxy groups generates acetic acid and reactive silanol intermediates. google.com These intermediates then condense with each other or with other precursors (like tetraethoxysilane, TEOS) to form a three-dimensional inorganic silica (Si-O-Si) network. scielo.brbeilstein-journals.org The bulky, non-hydrolyzable di-tert-butyl groups remain as organic pendants integrated into this inorganic backbone. nih.gov

This approach allows for the creation of materials with tailored properties. numberanalytics.com The inorganic network provides rigidity and thermal stability, while the organic groups influence properties like hydrophobicity, refractive index, and compatibility with other organic polymers. arizona.eduupb.ro These hybrid materials find applications in coatings, optical devices, and as matrices for bioactive molecules. arizona.eduuh.edu

Table 2: Research Findings on this compound in Hybrid Material Synthesis

Research AreaFindingSignificance
Sol-Gel Kinetics Diacetoxydi-tert-butylsilane can generate acetic acid in situ, which can act as a catalyst for the hydrolysis and condensation of other siloxane precursors. google.comOffers a method to control the reaction pH and gelation time without adding external acid catalysts.
Material Properties The incorporation of bulky di-tert-butylsilyl groups into a silica network increases the material's hydrophobicity and can create porous structures.Enables the design of water-repellent coatings and low-dielectric-constant materials.
Optical Applications Hybrid polymers containing both inorganic (silica) and organic components can be engineered to have high refractive indices and low optical loss. arizona.eduUseful for fabricating integrated photonic devices like waveguides and optical sensors.

This compound Scaffolds as Building Blocks in Complex Molecule Synthesis

In organic synthesis, the term "scaffold" refers to a core molecular framework upon which a more complex molecule can be built. snnu.edu.cncam.ac.uk Derivatives of this compound, particularly those that can form the di-tert-butylsilylene (DTBS) group, are highly valuable as scaffolds or protecting groups in the synthesis of complex molecules like carbohydrates and polyols. thieme-connect.deconicet.gov.ar The DTBS group is typically introduced using reagents like di-tert-butylsilyl bis(trifluoromethanesulfonate). It acts as a bifunctional protecting group, reacting with two hydroxyl groups, often in a 1,3-diol relationship, to form a stable six-membered cyclic silyl (B83357) ether. ereztech.com

This cyclic scaffold serves two main purposes. First, it protects the diol functionality from unwanted reactions while other parts of the molecule are modified. ereztech.com Second, and more importantly, the rigid, chair-like conformation imposed by the bulky DTBS ring acts as a powerful stereodirecting group. researchgate.netresearchgate.net This conformational restriction around the molecular scaffold guides the approach of incoming reagents to a specific face of the molecule, enabling highly stereoselective transformations at adjacent reaction centers. researchgate.netacs.org This strategy streamlines the synthesis of structurally diverse and complex molecules, which is crucial for drug discovery and the creation of bioactive compounds. chemrxiv.orgasiaresearchnews.com

Utilization of this compound Derivatives in Stereoselective Preparations

The most prominent application of this compound derivatives in stereoselective synthesis is the use of the di-tert-butylsilylene (DTBS) group as a powerful controller of stereochemistry, particularly in glycosylation reactions. researchgate.netjst.go.jp When a DTBS group is used to protect the 4- and 6-hydroxyl groups of a galactosyl donor, it locks the pyranose ring in a specific conformation. acs.org

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing C₁₂H₂₄O₄Si, and how can experimental reproducibility be ensured?

  • Methodological Guidance :

  • Design synthesis protocols with controlled variables (e.g., temperature, catalysts, solvent systems) to optimize yield and purity.
  • Use spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (e.g., HPLC) for characterization.
  • Include detailed experimental steps in the main manuscript for critical procedures, with supplementary materials for auxiliary data (e.g., minor byproducts) .
  • Validate reproducibility by repeating experiments under identical conditions and comparing results with literature precedents .

Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups in C₁₂H₂₄O₄Si?

  • Methodological Guidance :

  • Prioritize ¹H/¹³C NMR for identifying organic substituents and ²⁹Si NMR for silicon coordination environments .
  • Use FT-IR to confirm oxygen-containing groups (e.g., ethers, esters) and mass spectrometry (MS) for molecular weight validation.
  • Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments .

Q. How should researchers design experiments to assess the hydrolytic stability of C₁₂H₂₄O₄Si under varying pH conditions?

  • Methodological Guidance :

  • Employ controlled hydrolysis experiments across a pH range (e.g., 2–12) with standardized buffers.
  • Monitor degradation kinetics using UV-Vis spectroscopy or GC-MS to track byproduct formation.
  • Use Arrhenius plots to predict long-term stability under ambient conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported thermal stability data for C₁₂H₂₄O₄Si across different studies?

  • Methodological Guidance :

  • Conduct a systematic review to identify variables causing discrepancies (e.g., sample purity, heating rates).
  • Replicate conflicting experiments with standardized protocols and advanced analytical tools (e.g., TGA-DSC coupled with evolved gas analysis) .
  • Apply statistical models (e.g., ANOVA) to quantify variability and identify dominant degradation pathways .

Q. How can computational modeling (e.g., DFT, MD) enhance the understanding of C₁₂H₂₄O₄Si’s reactivity in catalytic systems?

  • Methodological Guidance :

  • Use Density Functional Theory (DFT) to calculate reaction energetics and transition states for silicon-centered reactions.
  • Perform Molecular Dynamics (MD) simulations to study solvent effects and intermolecular interactions.
  • Validate models against experimental kinetics data and adjust parameters (e.g., basis sets, force fields) to improve accuracy .

Q. What methodologies are recommended for analyzing trace impurities in C₁₂H₂₄O₄Si, and how do these impurities impact downstream applications?

  • Methodological Guidance :

  • Employ high-resolution LC-MS or ICP-OES to detect and quantify trace metal or organic impurities.
  • Correlate impurity profiles with functional performance (e.g., catalytic activity, thermal stability) using regression analysis.
  • Develop purification protocols (e.g., recrystallization, column chromatography) tailored to specific impurity classes .

Q. How can researchers integrate interdisciplinary approaches (e.g., materials science, enzymology) to study C₁₂H₂₄O₄Si’s interactions with biological systems?

  • Methodological Guidance :

  • Design in vitro assays to assess biocompatibility (e.g., cytotoxicity tests with mammalian cell lines).
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins.
  • Collaborate with computational biologists to model silicon-mediated biological pathways .

Methodological Best Practices

  • Data Management : Organize raw and processed data in standardized formats (e.g., .cif for crystallography, .dx for spectral data) and archive in repositories like Zenodo or Figshare .
  • Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when addressing conflicting results .
  • Literature Synthesis : Use tools like PRISMA frameworks to systematically map and evaluate existing studies on C₁₂H₂₄O₄Si, highlighting knowledge gaps .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.